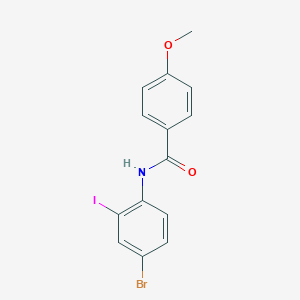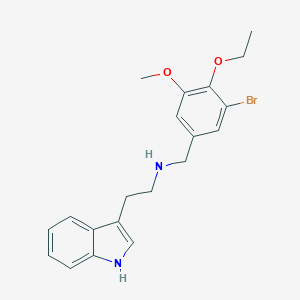![molecular formula C23H30N2O4 B283239 2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide, commonly known as BRL37344, is a selective β3-adrenoceptor agonist that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
BRL37344 selectively activates β3-adrenoceptors, which are predominantly expressed in adipose tissue and play a key role in regulating energy metabolism. Activation of β3-adrenoceptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Elevated levels of cAMP activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the breakdown of stored triglycerides into free fatty acids. This process, known as lipolysis, increases energy expenditure and promotes weight loss.
Biochemical and Physiological Effects:
BRL37344 has been shown to increase energy expenditure, promote weight loss, improve glucose metabolism and insulin sensitivity, lower blood pressure, and improve cardiac function. In animal models, BRL37344 has been found to increase oxygen consumption, heat production, and physical activity, suggesting its potential use in the treatment of obesity and related metabolic disorders. Its ability to improve glucose metabolism and insulin sensitivity has also been investigated for the treatment of diabetes. Additionally, BRL37344 has been found to lower blood pressure and improve cardiac function, making it a potential candidate for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BRL37344 has several advantages for lab experiments, including its selectivity for β3-adrenoceptors, which allows for targeted activation of lipolysis in adipose tissue. Its ability to increase energy expenditure and promote weight loss also makes it a useful tool for studying the regulation of energy metabolism. However, BRL37344 has several limitations, including its relatively short half-life and potential off-target effects on other adrenoceptors, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for BRL37344 research, including the development of more potent and selective β3-adrenoceptor agonists for the treatment of obesity and related metabolic disorders. Additionally, the potential use of BRL37344 in combination with other drugs for the treatment of diabetes and cardiovascular diseases should be investigated. Further research is also needed to elucidate the molecular mechanisms underlying the effects of BRL37344 on energy metabolism and to identify potential off-target effects.
Synthesemethoden
BRL37344 can be synthesized via a multi-step process that involves the reaction of 2-methoxy-4-nitrophenol with the Grignard reagent derived from cyclohexylmagnesium bromide. The resulting intermediate is then coupled with 4-methoxyphenylacetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
BRL37344 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for the development of anti-obesity drugs. Additionally, BRL37344 has been found to improve glucose metabolism and insulin sensitivity, suggesting its potential use in the treatment of diabetes. Its ability to lower blood pressure and improve cardiac function has also been investigated for the treatment of cardiovascular diseases.
Eigenschaften
Molekularformel |
C23H30N2O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-27-20-11-9-19(10-12-20)25-23(26)16-29-21-13-8-17(14-22(21)28-2)15-24-18-6-4-3-5-7-18/h8-14,18,24H,3-7,15-16H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
URULSOGMYXFSAT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3CCCCC3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283157.png)


![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)
![2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283167.png)
![2-{[4-(Benzyloxy)-3-iodo-5-methoxybenzyl]amino}-1-butanol](/img/structure/B283169.png)
![2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide](/img/structure/B283170.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283171.png)
![2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283172.png)
![4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)